molecular formula C22H22O6 B2772274 Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate CAS No. 384364-70-9

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B2772274
CAS No.: 384364-70-9
M. Wt: 382.412
InChI Key: IODHAEHGGUFDHW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique benzofuran structure, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Esterification: The carboxylic acid group on the benzofuran core is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Methoxylation: Introduction of the methoxy group on the phenyl ring can be done using methanol and a suitable catalyst.

    Acylation: The final step involves the acylation of the hydroxyl group with 2-methylpropanoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Ethyl 2-(4-methoxyphenyl)-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can be compared with similar compounds such as:

    Ethyl 3-(4-methoxyphenyl)propanoate: Similar in structure but lacks the benzofuran core.

    Methyl 3-(4-methoxyphenyl)-2-propenoate: Contains a propenoate group instead of a benzofuran core.

    Ethyl 2-(4-methoxyphenoxy)-2-methylpropanoate: Similar ester functionality but different core structure.

The uniqueness of this compound lies in its benzofuran core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-5-26-22(24)19-17-12-16(27-21(23)13(2)3)10-11-18(17)28-20(19)14-6-8-15(25-4)9-7-14/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODHAEHGGUFDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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